Avarone E

CAS No.: 130203-71-3

Cat. No.: VC17165539

Molecular Formula: C22H30O4

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 130203-71-3 |

|---|---|

| Molecular Formula | C22H30O4 |

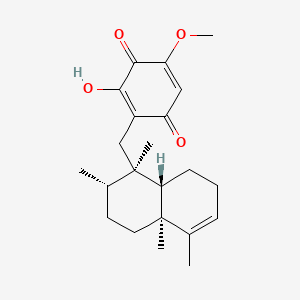

| Molecular Weight | 358.5 g/mol |

| IUPAC Name | 2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |

| Standard InChI | InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-16(23)11-17(26-5)20(25)19(15)24/h7,11,14,18,24H,6,8-10,12H2,1-5H3/t14-,18+,21+,22+/m0/s1 |

| Standard InChI Key | ZEMBAQORKKQPSC-YVUMSICPSA-N |

| Isomeric SMILES | C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C(=CC3=O)OC)O)CCC=C2C)C |

| Canonical SMILES | CC1CCC2(C(C1(C)CC3=C(C(=O)C(=CC3=O)OC)O)CCC=C2C)C |

Introduction

Chemical Structure and Natural Occurrence

Avarone (C<sub>15</sub>H<sub>18</sub>O<sub>3</sub>) belongs to the sesquiterpene quinone family, distinguished by a tricyclic drimane skeleton fused to a para-quinone group. Its structure was first characterized in the 1980s from extracts of the Mediterranean sponge Dysidea avara . The compound exists in enantiomerically pure forms, with (+)-avarone being the naturally predominant isomer.

Structural Features and Derivatives

The quinone moiety in avarone is critical for its redox activity, enabling interactions with cellular targets such as enzymes and DNA. Derivatives like 3'-methoxyavarone and 3'-(methylamino)avarone have been synthesized to enhance bioavailability and target specificity . For example, methoxy substitution at the C3' position increases metabolic stability, while methylamino groups introduce hydrogen-bonding capabilities .

Synthesis and Structural Optimization

Total Synthesis Strategies

-

Birch reductive alkylation to construct the carbon backbone.

-

BF<sub>3</sub>·Et<sub>2</sub>O-induced cyclization for stereoselective ring formation.

This modular approach enabled the synthesis of avarone analogs, including neoavarone and aureol, which differ in hydroxylation patterns and stereochemistry .

Semi-Synthetic Modifications

Recent efforts have focused on derivatizing avarone to improve pharmacological properties. For instance, 3'-(methylamino)avarone exhibits enhanced DNA-binding affinity compared to the parent compound, albeit with increased genotoxic potential .

Biological Activities and Mechanisms of Action

| Compound | U937 Cells | MRC-5 Cells | A549 Cells |

|---|---|---|---|

| Avarone | 12.4 | >100 | >100 |

| 3'-Methoxyavarone | 18.7 | 45.2 | >100 |

| Neoavarone | 8.9 | >100 | >100 |

Insulin-Sensitizing and Antidiabetic Effects

Avarone acts as a dual inhibitor of protein tyrosine phosphatase 1B (PTP1B) and aldose reductase (AKR1B1), enzymes implicated in insulin resistance and diabetic complications . In C2C12 myocytes, avarone (10 μM) restored insulin-stimulated glucose uptake by 80% in insulin-resistant cells, comparable to metformin .

Mechanistic Insights:

-

PTP1B Inhibition: Avarone binds to the catalytic site of PTP1B (K<sub>i</sub> = 2.3 μM), enhancing insulin receptor phosphorylation .

-

AKR1B1 Inhibition: As a tight-binding inhibitor (K<sub>i</sub> = 0.8 μM), avarone blocks the polyol pathway, preventing sorbitol accumulation in hyperglycemic conditions .

Pharmacological Applications and Future Directions

Multitarget Therapy for Diabetes

Avarone’s dual inhibition of PTP1B and AKR1B1 positions it as a novel candidate for diabetes management. In silico studies predict favorable oral bioavailability (70–80%) and blood-brain barrier penetration, suggesting potential for addressing neuropathic complications .

Combination Cancer Therapies

Synergistic studies with avarone and doxorubicin show a 3-fold reduction in IC<sub>50</sub> in breast cancer models, likely due to enhanced ROS generation and P-glycoprotein inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume